N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Overview
Description
N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE is a complex organic compound that features a dibenzofuran core structure. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is often used in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through the cyclization of biphenyl derivatives under specific conditions. The methoxy group is introduced via methylation reactions, and the carboxamide group is added through amide formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or aminated products.
Scientific Research Applications
N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The core structure of the compound, known for its stability and aromatic properties.
Benzofuran: A simpler analog with one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE is unique due to the presence of the methoxy and carboxamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-dibenzofuran-3-yl-3-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c1-29-21-12-9-17(10-13-21)18-5-4-6-19(15-18)26(28)27-20-11-14-23-22-7-2-3-8-24(22)30-25(23)16-20/h2-16H,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGQLWZVYDWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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